molecular formula C21H27N5O2 B11247144 (4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B11247144
M. Wt: 381.5 g/mol
InChI Key: VOJGXTLEDROLIR-UHFFFAOYSA-N
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Description

6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring, and an oxolane moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C21H27N5O2/c1-15-5-7-17(8-6-15)23-19-14-16(2)22-21(24-19)26-11-9-25(10-12-26)20(27)18-4-3-13-28-18/h5-8,14,18H,3-4,9-13H2,1-2H3,(H,22,23,24)

InChI Key

VOJGXTLEDROLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

    Attachment of the oxolane moiety: The oxolane ring can be introduced through acylation reactions, where the piperazine derivative is reacted with oxolane-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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